Product packaging for 2-Bromodibenzo[b,d]furan-4-amine(Cat. No.:)

2-Bromodibenzo[b,d]furan-4-amine

Cat. No.: B15221661
M. Wt: 262.10 g/mol
InChI Key: RXFCVYDHEUWAHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Bromodibenzo[b,d]furan-4-amine is a high-purity chemical intermediate designed for advanced research and development. This compound features a dibenzofuran core structure functionalized with both a bromo substituent and an amine group, making it a versatile precursor in organic synthesis. Its molecular structure is particularly valuable in pharmaceutical research for the construction of more complex molecules, potentially serving as a scaffold in drug discovery projects. In materials science, it can be utilized in the synthesis of organic electronic materials, such as those used in OLEDs, where the amine group can facilitate charge transport. The bromine atom offers a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing researchers to build diverse molecular libraries. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the safety data sheet (SDS) and handle this material in accordance with all applicable laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8BrNO B15221661 2-Bromodibenzo[b,d]furan-4-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H8BrNO

Molecular Weight

262.10 g/mol

IUPAC Name

2-bromodibenzofuran-4-amine

InChI

InChI=1S/C12H8BrNO/c13-7-5-9-8-3-1-2-4-11(8)15-12(9)10(14)6-7/h1-6H,14H2

InChI Key

RXFCVYDHEUWAHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=CC(=C3)Br)N

Origin of Product

United States

Synthetic Methodologies and Strategies for 2 Bromodibenzo B,d Furan 4 Amine

Precursor Synthesis through Selective Halogenation of Dibenzofuran (B1670420)

The initial and critical phase in the synthesis of 2-Bromodibenzo[b,d]furan-4-amine is the preparation of a suitably functionalized dibenzofuran precursor. This typically involves the selective introduction of bromine atoms onto the aromatic framework, which then serve as handles for subsequent transformations.

Regioselective Bromination Procedures

The dibenzofuran ring system is susceptible to electrophilic substitution reactions, including halogenation. The positions 2, 8, 3, and 7 are the most electronically activated sites for such reactions. However, achieving regioselectivity to obtain a specific substitution pattern, such as the 2-bromo or a 2,4-disubstituted pattern, requires careful control of reaction conditions.

Direct bromination of dibenzofuran often leads to a mixture of products, with 2,8-dibromodibenzofuran being a common outcome when an excess of bromine is used chemicalbook.com. To achieve mono-bromination at the C2 position, milder conditions and stoichiometric control of the brominating agent are necessary. Common reagents for such transformations include N-Bromosuccinimide (NBS) or bromine in a suitable solvent like acetic acid or carbon tetrachloride. The reaction conditions can be tuned to favor the formation of the 2-bromo isomer, which is a crucial starting material for further functionalization.

For instance, the bromination of substituted benzofurans has been shown to be highly regioselective, where the position of substitution is influenced by the existing functional groups and the choice of brominating agent and solvent nih.gov. In the case of dibenzofuran, electrophilic attack is generally favored at the 2-position due to the activating effect of the ether oxygen.

Synthesis of Brominated Dibenzofuran Intermediates

Two primary brominated intermediates are of strategic importance for the synthesis of the target molecule: 2-bromodibenzo[b,d]furan and 2,4-dibromodibenzo[b,d]furan.

2-Bromodibenzo[b,d]furan : This intermediate can be synthesized and then subjected to nitration. The directing effects of the existing bromo and ether groups would favor the introduction of a nitro group at the C4 position, leading to 2-bromo-4-nitrodibenzo[b,d]furan. Subsequent reduction of the nitro group, a well-established transformation using reagents like tin(II) chloride (SnCl₂) or catalytic hydrogenation, would yield the final product, this compound nih.gov. This bromination-nitration-reduction sequence is a classical and reliable approach in aromatic chemistry.

2,4-Dibromodibenzo[b,d]furan : Synthesis of this precursor would require more specific bromination protocols. Once obtained, this intermediate opens the possibility for selective amination at the C4 position. The differential reactivity of the C-Br bonds, or the use of specialized catalyst/ligand systems in transition metal-catalyzed reactions, could potentially allow for the selective replacement of the bromine at C4 while leaving the C2-bromine intact.

Table 1: Representative Conditions for Regioselective Bromination of Dibenzofuran and Related Systems
Starting MaterialBrominating AgentSolvent / ConditionsMajor Product(s)Reference
DibenzofuranBromine (Br₂)Acetic Acid, 120°C2,8-Dibromodibenzofuran chemicalbook.com
6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid amideBromine (Br₂)Acetic Acid6-acetyl-4-bromo-5-hydroxy-2-methylbenzofuran-3-carboxamide nih.gov
2-NitrobenzaldehydeN-Bromosuccinimide (NBS)Sulfuric AcidMixture of mono- and di-brominated isomers researchgate.net

Amination Approaches for the Dibenzofuran Skeleton at the C4 Position

With a suitable brominated precursor in hand, the next critical step is the introduction of the amino group at the C4 position. Several modern synthetic methods are available for this transformation.

Transition Metal-Catalyzed Carbon-Nitrogen (C-N) Coupling Reactions (e.g., Ullmann-type, Buchwald-Hartwig)

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of C-N bonds and represent a primary strategy for the amination of aryl halides.

Ullmann-type Reactions : The Ullmann condensation is a classic copper-catalyzed reaction for forming C-N bonds. Traditional Ullmann reactions often require harsh conditions, such as high temperatures wikipedia.org. However, modern protocols have been developed that employ ligands and different copper sources to facilitate the reaction under milder conditions. For the synthesis of this compound from a 2,4-dibromodibenzofuran precursor, an Ullmann-type reaction with an ammonia equivalent could be employed. The success of this approach would depend on achieving selective coupling at the C4 position.

Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction is one of the most versatile and widely used methods for synthesizing aryl amines from aryl halides wikipedia.orglibretexts.org. The reaction is known for its broad substrate scope and tolerance of various functional groups wikipedia.org. Using a 2,4-dibromodibenzofuran precursor, a Buchwald-Hartwig amination with an ammonia source (such as ammonia itself or an ammonia equivalent like benzophenone imine, followed by hydrolysis) could be performed acsgcipr.org. The regioselectivity of the amination could be controlled by tuning the phosphine (B1218219) ligand, base, and reaction conditions. The development of specialized ligands has enabled the coupling of a wide array of aryl halides with primary and secondary amines wikipedia.orgrsc.org.

Table 2: Key Components of Buchwald-Hartwig Amination Reactions
ComponentExamplesFunctionReference
Palladium SourcePd(OAc)₂, Pd₂(dba)₃, Pre-formed Pd-ligand complexesCatalyst precursor, forms the active Pd(0) species libretexts.orgacsgcipr.org
LigandJosiphos, BINAP, DPPF, Biaryl phosphines (e.g., JohnPhos, BrettPhos)Stabilizes the Pd center, influences reactivity and selectivity wikipedia.orgrsc.org
BaseNaOt-Bu, KOt-Bu, Cs₂CO₃, K₃PO₄Deprotonates the amine and facilitates the catalytic cycle rsc.org
Amine SourcePrimary amines, secondary amines, ammonia, ammonia equivalents (e.g., LiN(SiMe₃)₂)Nitrogen nucleophile for the C-N bond formation organic-chemistry.org

Reductive Amination Protocols for Aromatic Systems

Reductive amination is a powerful method for synthesizing amines, which typically involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent masterorganicchemistry.com. To apply this strategy to the synthesis of this compound, a precursor such as 2-bromo-dibenzo[b,d]furan-4-carbaldehyde or 2-bromo-dibenzo[b,d]furan-4-one would be required.

The process would involve two key steps:

Imine Formation : The carbonyl compound would react with an ammonia source (e.g., ammonia or ammonium chloride) to form an imine or iminium ion intermediate in situ.

Reduction : A selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is then used to reduce the C=N double bond to a C-N single bond, yielding the desired amine masterorganicchemistry.com. These reducing agents are favored because they are mild enough not to reduce the starting aldehyde or ketone significantly, but are effective at reducing the protonated imine (iminium ion) masterorganicchemistry.com.

While this is a theoretically sound approach, its practical application is dependent on the availability of the corresponding 4-carbonyl-2-bromodibenzofuran precursor, the synthesis of which would likely involve a Friedel-Crafts acylation or formylation of 2-bromodibenzofuran.

Multicomponent Reactions for Direct Introduction of Amino Functionality

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains portions of all reactants, offer an efficient approach to complex molecules. While no specific MCR has been reported for the direct synthesis of this compound, various MCRs are known for the synthesis of highly substituted benzofuran (B130515) and aminobenzofuran derivatives nih.govnih.govorganic-chemistry.org.

For example, strategies involving the coupling of phenols, aldehydes, and amines or isocyanides have been developed to construct aminofuran rings. Adapting such a strategy to build the aminodibenzofuran scaffold would be a complex endeavor, likely requiring the construction of the dibenzofuran core and the introduction of the amino group simultaneously from simpler precursors. This approach, while synthetically elegant, is less direct for this specific target compared to the functionalization of a pre-existing dibenzofuran ring.

Stereochemical Control and Enantioselective Synthesis

The compound this compound is an achiral molecule. It does not possess any stereocenters, and its structure is planar. Therefore, considerations of stereochemical control and enantioselective synthesis are not applicable to the synthesis of this specific compound. Chiral derivatives could be synthesized by introducing a chiral substituent, which would then necessitate stereoselective synthetic methods, but this falls outside the scope of the synthesis of the parent compound.

Development of Environmentally Benign Synthetic Routes

The traditional synthetic route to this compound likely involves classical bromination, nitration, and reduction reactions, which often utilize harsh reagents and produce significant waste. In line with the principles of green chemistry, efforts are being made to develop more environmentally friendly alternatives for these key transformations.

A plausible synthetic pathway to this compound is outlined below, with potential "green" modifications for each step.

Step 1: Bromination of Dibenzo[b,d]furan

The initial step involves the regioselective bromination of dibenzo[b,d]furan to yield 2-bromodibenzo[b,d]furan.

Traditional Method: Electrophilic aromatic substitution using molecular bromine in a chlorinated solvent with a Lewis acid catalyst is a common method. However, this approach has drawbacks, including the use of hazardous bromine and volatile organic solvents.

Greener Alternatives: To mitigate these issues, several greener bromination methods have been developed. These include the use of N-bromosuccinimide (NBS) as a solid brominating agent, which is safer to handle than liquid bromine wku.edu. The reaction can be carried out in more environmentally friendly solvents like acetonitrile (B52724) wku.edu. Another approach involves using a bromide:bromate mixture that generates hypobromous acid (HOBr) in situ, offering high bromine atom efficiency and avoiding the direct use of liquid bromine rsc.org. Indole-based organocatalysts have also been shown to facilitate the bromination of aromatics in non-halogenated solvents like heptane, allowing for easier product purification and reducing the generation of oxidative side products rsc.org.

Step 2: Nitration of 2-Bromodibenzo[b,d]furan

The subsequent step is the regioselective nitration of 2-bromodibenzo[b,d]furan to introduce a nitro group at the 4-position, yielding 2-bromo-4-nitrodibenzo[b,d]furan.

Traditional Method: The standard method for nitration involves a mixture of concentrated nitric acid and sulfuric acid. This "mixed acid" approach is effective but generates large quantities of corrosive and hazardous acidic waste.

Greener Alternatives: Environmentally benign nitration methods aim to reduce or eliminate the use of strong acids. One such method employs inorganic nitrates, such as bismuth nitrate or cerium ammonium nitrate, adsorbed onto a solid support like silica gel researchgate.net. This approach simplifies the work-up procedure and minimizes acid waste. Another innovative and eco-friendly nitrating agent is dinitrogen pentoxide (N₂O₅) used in a liquefied 1,1,1,2-tetrafluoroethane (TFE) medium nih.gov. This method offers high yields under mild conditions and allows for the reuse of the TFE solvent, significantly reducing the environmental impact nih.gov. Photochemical nitration using UV radiation in the presence of nitrite (B80452) ions has also been explored as a green chemical approach for aromatic nitration researchgate.net.

Step 3: Reduction of 2-Bromo-4-nitrodibenzo[b,d]furan

The final step is the reduction of the nitro group in 2-bromo-4-nitrodibenzo[b,d]furan to the corresponding amine, yielding the target compound, this compound.

Traditional Method: Common methods for nitro group reduction include the use of metals like tin or iron in the presence of a strong acid, or catalytic hydrogenation using precious metal catalysts like palladium or platinum. While effective, these methods can involve stoichiometric amounts of metal reductants, leading to metallic waste, or require high-pressure hydrogenation equipment.

Greener Alternatives: Green chemistry approaches for nitroarene reduction focus on catalytic methods with high efficiency and selectivity, using more sustainable reagents. Catalytic transfer hydrogenation, which uses a hydrogen donor like hydrazine or formic acid in the presence of a catalyst, can often be performed under milder conditions than direct hydrogenation. Recent advancements include the use of metal-free catalysts, such as carbon nanotubes functionalized with hydrogen peroxide, for the reduction of nitroarenes researchgate.net. Photocatalytic reduction using a heterogeneous catalyst like vanadium oxide on titanium oxide under visible light has also been demonstrated as an effective and green method, avoiding the need for expensive noble metal catalysts chemistryviews.org. The use of sodium borohydride in the presence of a silver-loaded TiO₂ catalyst also provides an efficient reduction of nitroarenes at room temperature nih.gov.

The following table summarizes the key synthetic transformations and their greener alternatives:

Transformation Traditional Reagents Greener Alternative Reagents/Methods
Bromination Br₂ in chlorinated solvent with Lewis acidN-Bromosuccinimide (NBS) in acetonitrile wku.edu, Bromide/bromate mixture (in situ HOBr) rsc.org, Indole-based organocatalysis in heptane rsc.org
Nitration Concentrated HNO₃/H₂SO₄ (mixed acid)Inorganic nitrates on silica gel (e.g., Bi(NO₃)₃) researchgate.net, Dinitrogen pentoxide (N₂O₅) in liquefied TFE nih.gov, Photochemical nitration researchgate.net
Nitro Reduction Sn/HCl, Fe/HCl, Catalytic hydrogenation (Pd/C, PtO₂)Catalytic transfer hydrogenation, Metal-free catalysis (e.g., functionalized carbon nanotubes) researchgate.net, Photocatalysis (e.g., V₂O₅/TiO₂) chemistryviews.org, NaBH₄ with Ag/TiO₂ catalyst nih.gov

Chemical Reactivity and Advanced Transformations of 2 Bromodibenzo B,d Furan 4 Amine

Reactivity of the Aryl Bromide Moiety

The carbon-bromine bond at the C2 position of the dibenzofuran (B1670420) ring is the primary site for reactions that extend the carbon skeleton or introduce new functional groups via metal catalysis.

Cross-Coupling Reactions for Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura, Sonogashira, Heck)

Transition metal-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. While no specific examples utilizing 2-Bromodibenzo[b,d]furan-4-amine have been found, its aryl bromide moiety is an ideal electrophile for such transformations.

Suzuki-Miyaura Coupling: This reaction would involve coupling the aryl bromide with an organoboron reagent (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orgnih.govnih.gov This is a highly versatile method for creating biaryl structures or introducing alkyl, alkenyl, or alkynyl groups at the 2-position. The presence of the free amine at C4 could potentially influence the catalytic cycle, possibly by coordinating to the palladium center.

Sonogashira Coupling: The palladium- and copper-co-catalyzed reaction with a terminal alkyne would yield a 2-alkynyl-dibenzofuran derivative. wikipedia.orgnih.govslideshare.netorganic-chemistry.orgyoutube.com Such products are valuable for creating extended π-conjugated systems. The reaction is typically performed under mild, basic conditions which should be compatible with the amine functionality. wikipedia.org

Heck Reaction: The palladium-catalyzed coupling with an alkene would install a vinyl group at the 2-position. nih.govhw.ac.ukresearchgate.net This reaction is fundamental for synthesizing substituted styrenes and other vinyl-aromatics.

A hypothetical data table for such reactions, pending experimental validation, is presented below.

Table 1: Predicted Cross-Coupling Reactions of the Aryl Bromide Moiety

Reaction Type Coupling Partner Catalyst System (Predicted) Expected Product
Suzuki-Miyaura Phenylboronic Acid Pd(PPh₃)₄, Na₂CO₃ 2-Phenyl-dibenzo[b,d]furan-4-amine
Sonogashira Phenylacetylene PdCl₂(PPh₃)₂, CuI, Et₃N 2-(Phenylethynyl)dibenzo[b,d]furan-4-amine

Nucleophilic Aromatic Substitution (S_NAr) Reactions

Direct displacement of the aryl bromide by a nucleophile (S_NAr) is generally difficult on electron-rich aromatic systems like dibenzofuran unless activated by strong electron-withdrawing groups. Given the presence of the electron-donating furan (B31954) oxygen and amino group, S_NAr reactions at the C2 position are predicted to be unfavorable under standard conditions.

Palladium- and Copper-Catalyzed Derivatizations

Beyond C-C bond formation, the aryl bromide is a substrate for C-N and C-O bond-forming reactions. For instance, Buchwald-Hartwig amination could, in principle, be used to introduce a second amino group, although chemoselectivity between the existing primary amine and the aryl bromide would be a significant challenge. Copper-catalyzed Ullmann-type reactions are another established method for forming C-N, C-O, and C-S bonds from aryl halides.

Reactivity of the Primary Aromatic Amine Functional Group

The primary amine at the C4 position is a versatile functional group, expected to undergo a range of classical transformations.

Acylation, Alkylation, and Arylation Reactions

The nucleophilic nature of the primary amine allows for straightforward reactions to form amides, secondary/tertiary amines, and diarylamines.

Acylation: Reaction with acyl chlorides or anhydrides would readily form the corresponding N-acetyl or N-benzoyl derivatives. This is often used as a protecting group strategy or to introduce new functionalities.

Alkylation: Reaction with alkyl halides would lead to secondary and tertiary amines. Controlling the degree of alkylation can be challenging. Reductive amination with aldehydes or ketones provides a more controlled route to mono-alkylation.

Arylation: Buchwald-Hartwig or Ullmann coupling with other aryl halides could be used to generate diarylamine structures, though this would require careful selection of an aryl halide more reactive than the C2-bromo substituent on the dibenzofuran core.

Diazotization and Subsequent Synthetic Manipulations

One of the most powerful transformations of a primary aromatic amine is its conversion to a diazonium salt. semanticscholar.orgresearchgate.netresearchgate.netrsc.org Treatment of this compound with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures would be expected to yield the corresponding diazonium salt. researchgate.net

This highly reactive intermediate could then be subjected to a variety of Sandmeyer-type reactions to introduce a wide range of substituents at the 4-position, effectively replacing the amino group.

Table 2: Predicted Transformations via Diazotization

Reagent Expected Product
H₂O, Δ 2-Bromo-dibenzo[b,d]furan-4-ol
CuCl 2-Bromo-4-chloro-dibenzo[b,d]furan
CuCN 2-Bromo-dibenzo[b,d]furan-4-carbonitrile
HBF₄, Δ 2-Bromo-4-fluoro-dibenzo[b,d]furan

Cyclization Reactions for the Formation of Fused Heterocyclic Systems

The presence of both an amino group and a bromo substituent on the dibenzo[b,d]furan core of this compound provides two reactive handles for the construction of additional fused rings. These cyclization reactions can be broadly categorized into those primarily involving the amino group and those that leverage the reactivity of the bromo substituent, often through transition-metal catalysis.

The amino group at the 4-position is a versatile nucleophile and can participate in a variety of condensation and cyclization reactions to build new heterocyclic rings. For instance, reaction with α,β-unsaturated carbonyl compounds can lead to the formation of fused dihydropyridine (B1217469) or dihydropyrimidine (B8664642) rings, depending on the nature of the reaction partner. Similarly, condensation with diketones or their equivalents can be employed to construct fused diazepine (B8756704) or other seven-membered ring systems.

A powerful strategy for the synthesis of fused heterocycles involves intramolecular cyclization. While direct intramolecular cyclization of this compound would require prior functionalization, its derivatives offer significant potential. For example, acylation of the 4-amino group with a molecule containing a suitable leaving group could be followed by an intramolecular nucleophilic substitution to form a fused six- or seven-membered ring.

The following table provides a summary of potential cyclization reactions starting from this compound to form fused heterocyclic systems.

Reagent/Reaction TypeFused Ring SystemGeneral ConditionsPlausible Product Class
α,β-Unsaturated KetoneDihydropyridineAcid or base catalysis, heatingDibenzo[b,d]furo[4,3-b]dihydropyridine
1,3-DiketoneDiazepineAcid catalysis, dehydrating agentDibenzo[b,d]furo[4,3-e] nih.govnih.govdiazepine
Phosgene equivalentOxazoloneBase, inert solventDibenzo[b,d]furo[4,3-d]oxazol-2(3H)-one
IsothiocyanateThiazoleBase, heatingDibenzo[b,d]furo[4,3-d]thiazol-2-amine

It is important to note that the specific conditions and outcomes of these reactions would require experimental validation, as the reactivity of the starting material can be influenced by the electronic nature of the dibenzofuran core.

Orthogonal Functionalization Strategies

The distinct reactivity of the bromo and amino groups in this compound allows for orthogonal functionalization, a strategy where one functional group can be selectively reacted while the other remains intact. This approach is highly valuable for the stepwise construction of complex molecules.

The bromo group at the 2-position is amenable to a wide range of palladium-catalyzed cross-coupling reactions. These include Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of a diverse array of substituents, including aryl, alkyl, vinyl, alkynyl, and amino groups. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands is often effective for the amination of aryl bromides.

Conversely, the amino group at the 4-position can be selectively acylated, alkylated, or converted into other functional groups such as a diazonium salt, which can then undergo Sandmeyer or related reactions. The protection of the amino group, for example, as an amide or carbamate, can be employed to modulate its reactivity and to direct reactions to the bromo position. Subsequently, deprotection would regenerate the amino group for further functionalization.

This orthogonal approach enables a programmed synthesis, where the sequence of reactions can be designed to build molecular complexity in a controlled manner. The table below outlines some potential orthogonal functionalization strategies for this compound.

Reaction at 2-Bromo PositionReagent/CatalystIntroduced GroupReaction at 4-Amino PositionReagentIntroduced/Modified Group
Suzuki CouplingArylboronic acid, Pd catalystArylAcylationAcyl chloride, baseAcylamino
Heck ReactionAlkene, Pd catalystAlkenylDiazotization/SandmeyerNaNO₂, H⁺; CuXHalogen, CN, OH
Sonogashira CouplingTerminal alkyne, Pd/Cu catalystAlkynylReductive AminationAldehyde/Ketone, reducing agentN-Alkyl
Buchwald-Hartwig AminationAmine, Pd catalystAminoSulfonylationSulfonyl chloride, baseSulfonamido

Mechanistic Elucidation of Key Reaction Pathways

The understanding of reaction mechanisms is fundamental to optimizing reaction conditions and predicting the outcome of new transformations. For the reactions of this compound, the mechanisms are generally well-understood from studies on analogous systems.

In palladium-catalyzed cross-coupling reactions at the 2-position, the catalytic cycle typically involves three key steps: oxidative addition, transmetalation (for Suzuki, Stille, and Sonogashira reactions) or migratory insertion (for Heck reaction), and reductive elimination. The oxidative addition of the aryl bromide to a low-valent palladium(0) complex is often the rate-determining step. The electronic properties of the dibenzofuran ring and the nature of the ligand on the palladium catalyst play a significant role in this step.

The cyclization reactions involving the 4-amino group proceed through standard organic reaction mechanisms. For example, the formation of a fused dihydropyridine ring via a reaction with an α,β-unsaturated ketone likely proceeds through a Michael addition of the amine to the unsaturated system, followed by an intramolecular condensation and dehydration.

Mechanistic studies on the formation of dibenzofurans themselves have provided insights into the stability and reactivity of this heterocyclic system. These studies often involve computational chemistry to model transition states and reaction intermediates. While specific mechanistic studies on this compound are not widely reported, the principles derived from the study of related benzofuran (B130515) and dibenzofuran derivatives provide a solid foundation for understanding its chemical behavior.

Advanced Spectroscopic and Structural Characterization

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry is an indispensable tool for determining the exact molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For 2-Bromodibenzo[b,d]furan-4-amine (C₁₂H₈BrNO), HRMS can distinguish its molecular ion from others with the same nominal mass but different elemental compositions.

The expected monoisotopic mass of the molecular ion [M]⁺• of this compound is calculated based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). The presence of the bromine atom results in a characteristic isotopic pattern, with the [M+2]⁺• peak (containing ⁸¹Br) having nearly the same intensity as the [M]⁺• peak. This pattern is a clear indicator for the presence of a single bromine atom in the molecule.

Fragmentation analysis, often performed using techniques like Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS), provides information about the molecule's structure. The fragmentation of this compound would likely proceed through characteristic pathways for brominated and amino-substituted aromatic compounds. Key fragmentation patterns could include the loss of the bromine atom (Br•), the amino group (NH₂•), or small molecules like HCN. For instance, a primary fragmentation could be the loss of a bromine radical, followed by the elimination of HCN from the amino-substituted ring. The study of these fragmentation pathways helps to confirm the connectivity of the atoms within the dibenzofuran (B1670420) core.

Table 1: Predicted HRMS Data for this compound

Ion Formula Adduct Calculated m/z
[C₁₂H₈⁷⁹BrNO]⁺ [M+H]⁺ 261.9862
[C₁₂H₈⁸¹BrNO]⁺ [M+H]⁺ 263.9842
[C₁₂H₈⁷⁹BrNNaO]⁺ [M+Na]⁺ 283.9682

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

¹H NMR: The ¹H NMR spectrum of this compound would display signals in the aromatic region (typically δ 6.5-8.5 ppm). The protons on the dibenzofuran skeleton would appear as doublets, triplets, or multiplets, depending on their coupling with neighboring protons. The protons on the ring bearing the amino group would be significantly influenced by its electron-donating nature, generally appearing at higher fields (lower ppm values) compared to those on the bromo-substituted ring. The NH₂ protons would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.

¹³C NMR: The ¹³C NMR spectrum would show 12 distinct signals for the carbon atoms of the dibenzofuran framework, assuming no accidental overlap. The carbon atoms directly bonded to the electronegative oxygen, bromine, and nitrogen atoms would have characteristic chemical shifts. The C-O carbon would resonate at a very downfield position (e.g., >150 ppm). The C-Br and C-N carbons would also have distinct shifts (C-Br around 110-120 ppm, C-N around 140-150 ppm). Carbons in the ortho and para positions relative to the amino group would be shielded (shifted upfield), while the effect of the bromine atom is more complex.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Nucleus Functional Group Predicted Chemical Shift (ppm)
¹H Aromatic C-H 6.5 - 8.5
¹H Amine N-H Variable (e.g., 3.5 - 5.0), broad
¹³C Aromatic C-H 100 - 130
¹³C Aromatic C-Br 110 - 120
¹³C Aromatic C-N 140 - 150
¹³C Aromatic C-O > 150

To definitively assign the complex ¹H and ¹³C spectra, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, allowing for the identification of adjacent protons within the same ring system. It would help trace the connectivity of protons on each of the benzene (B151609) rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C atoms. This allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about which protons are close to each other in space, regardless of whether they are connected through bonds. This is crucial for confirming the substitution pattern and for studying the molecule's preferred conformation. For instance, a NOESY cross-peak between the H-1 proton and the H-9 proton would confirm their spatial proximity across the furan (B31954) ring.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups present in a molecule by probing their vibrational modes.

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.

N-H Stretching: The primary amine (NH₂) group would show two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations would result in several bands in the 1450-1600 cm⁻¹ region.

C-N Stretching: The aromatic C-N stretching vibration typically appears in the 1250-1350 cm⁻¹ range.

C-O-C Stretching: The asymmetric C-O-C stretch of the dibenzofuran ether linkage would be a strong band, likely around 1200-1280 cm⁻¹.

C-Br Stretching: The C-Br stretching vibration would be found in the fingerprint region, typically between 500 and 650 cm⁻¹, though it may be weak. docbrown.info

Raman spectroscopy is complementary to FT-IR and is particularly useful for identifying non-polar bonds. The Raman spectrum provides a unique "fingerprint" of the molecule. For this compound, strong Raman signals would be expected for the symmetric vibrations of the aromatic rings. The C-Br bond, being more polarizable than C-H, might also give a more distinct signal in the Raman spectrum compared to FT-IR. The combination of FT-IR and Raman spectra provides a more complete picture of the vibrational properties of the molecule, aiding in its unambiguous identification.

Table 3: Compound Names Mentioned

Compound Name
This compound
2-Bromodibenzofuran
1-bromodibenzo[b,d]furan-4-amine

Electronic Absorption and Emission Spectroscopy (UV-Vis and Photoluminescence)

The electronic absorption and emission properties of this compound are dictated by the π-conjugated system of the dibenzofuran core, modified by the electronic effects of the bromo and amino substituents. The dibenzofuran structure itself provides a basis for strong UV absorption. researchgate.net The introduction of an amino group (an auxochrome) and a bromo group (which can act as both an auxochrome and a chromophore) is expected to cause shifts in the absorption and emission maxima.

Photoluminescence, or fluorescence, is also an expected property of this compound. Many aromatic amines and dibenzofuran derivatives are known to be fluorescent. researchgate.netacs.org The emission wavelength and quantum yield would be sensitive to the solvent polarity, a phenomenon known as solvatochromism, which is characteristic of molecules with intramolecular charge transfer (ICT) character. mdpi.com In the case of this compound, the amino group can act as an electron donor and the brominated dibenzofuran core as an acceptor, potentially leading to ICT upon photoexcitation. The presence of the heavy bromine atom might, however, lead to some quenching of the fluorescence due to the heavy-atom effect, which promotes intersystem crossing to the triplet state.

Table 1: Expected UV-Vis Absorption and Photoluminescence Properties of this compound Based on Analogous Compounds

PropertyExpected CharacteristicRationale based on Analogous Compounds
UV-Vis Absorption Bathochromic shift compared to unsubstituted dibenzofuran.The amino group is a strong auxochrome that extends conjugation. mdpi.com
Photoluminescence Emission in the UV-A or visible region.Aromatic amines and dibenzofuran derivatives are often fluorescent. researchgate.netacs.org
Solvatochromism Emission wavelength is likely dependent on solvent polarity.Potential for intramolecular charge transfer (ICT) from the amino group. mdpi.com

X-ray Diffraction Analysis for Solid-State Molecular and Supramolecular Structures

X-ray diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. yale.edu For this compound, a single-crystal XRD analysis would provide definitive information on its molecular geometry, including bond lengths, bond angles, and torsional angles. This would reveal the planarity of the dibenzofuran ring system and the orientation of the amino and bromo substituents.

Furthermore, XRD analysis elucidates the supramolecular structure, which is the arrangement of molecules in the crystal lattice. This includes the identification of intermolecular interactions such as hydrogen bonding (involving the amino group), halogen bonding (involving the bromine atom), and π-π stacking interactions between the aromatic rings. These interactions are crucial in determining the physical properties of the solid material, such as its melting point and solubility. While specific crystallographic data for this compound is not available, studies on similar organic molecules highlight the importance of these non-covalent interactions in their crystal packing. arxiv.org

Chromatographic and Hyphenated Techniques for Purity Assessment and Complex Mixture Analysis

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an essential technique for the separation, identification, and quantification of this compound. Given its aromatic and moderately polar nature, reversed-phase HPLC would be the most suitable method. sielc.com In this mode, a nonpolar stationary phase (like C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol.

The retention time of this compound would depend on the specific conditions, including the column type, mobile phase composition, and flow rate. The presence of the amino group allows for detection using a UV-Vis detector, as the compound will absorb in the UV range. For enhanced sensitivity and selectivity, especially in complex matrices, derivatization of the primary amino group can be employed. chromforum.orgnih.gov For instance, reaction with a fluorogenic reagent would allow for highly sensitive fluorescence detection. The pH of the mobile phase can also be adjusted to control the retention of the analyte, as the basic amino group can be protonated at acidic pH, altering its polarity. researchgate.net

Table 2: Hypothetical HPLC Parameters for the Analysis of this compound

ParameterConditionRationale
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Standard for reversed-phase separation of aromatic compounds. sielc.com
Mobile Phase Acetonitrile/Water or Methanol/Water gradientTo elute the compound with good peak shape.
Detection UV at ~254 nm or fluorescence (with derivatization)Aromatic nature allows for UV detection; derivatization enhances sensitivity.
pH of Mobile Phase Neutral to slightly basicTo ensure the amino group is in its neutral, more retained form.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique for the analysis of volatile and thermally stable compounds. For this compound, its applicability would depend on its volatility and thermal stability. While dibenzofurans are generally amenable to GC analysis, the presence of the polar amino group can sometimes lead to peak tailing and poor chromatographic performance on standard non-polar columns. vt.edu Derivatization of the amino group to a less polar and more volatile derivative, for example, by acylation or silylation, is a common strategy to overcome this issue.

The mass spectrometer provides structural information based on the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern upon electron ionization. The mass spectrum of this compound would be expected to show a prominent molecular ion peak. The isotopic pattern of this peak would be characteristic of a compound containing one bromine atom (with its two isotopes, 79Br and 81Br, in nearly equal abundance). Fragmentation would likely involve the loss of the bromo or amino group, or cleavage of the furan ring. GC-MS is particularly useful for identifying impurities and by-products in the synthesis of the target compound. nih.govmdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. nih.gov This technique is ideally suited for the analysis of this compound, as it can handle compounds that may not be sufficiently volatile or thermally stable for GC-MS. waters.com

Using a reversed-phase HPLC method as described above, the eluent would be introduced into the mass spectrometer. Electrospray ionization (ESI) in positive ion mode would be the most likely ionization technique, as the amino group can be readily protonated to form a [M+H]+ ion. The mass spectrometer would then provide the molecular weight of the compound and, through tandem mass spectrometry (MS/MS), detailed structural information from the fragmentation of the parent ion. nih.gov LC-MS/MS offers very high sensitivity and selectivity, making it possible to detect and quantify trace amounts of this compound in complex samples. qub.ac.uk

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic environment of a molecule. For 2-Bromodibenzo[b,d]furan-4-amine, these calculations can elucidate the effects of the bromo and amine substituents on the dibenzofuran (B1670420) backbone, influencing its reactivity and physical properties.

Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and electronic energy of a molecule. DFT calculations for dibenzofuran and its derivatives have been successfully employed to predict their minimum structures and harmonic vibrational frequencies. nih.gov For instance, studies on the parent dibenzofuran molecule have shown that DFT methods, such as B3P86, provide geometric parameters and vibrational frequencies that are in excellent agreement with experimental data. nih.gov This gives confidence in applying similar theoretical approaches to predict the properties of its derivatives, including this compound. These calculations would typically involve optimizing the molecule's geometry to find its lowest energy conformation and then computing its electronic energy and other thermodynamic properties.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's stability and the energy required for electronic excitation. For aromatic systems like dibenzofurans, the HOMO is typically a π-orbital, and the LUMO is a π*-orbital. In related systems, the HOMO and LUMO energy levels and their distribution have been calculated to understand electronic properties and potential for applications in areas like optoelectronics. researchgate.net For this compound, the presence of the electron-donating amine group and the electron-withdrawing bromine atom would significantly influence the energies and spatial distributions of the HOMO and LUMO.

Electrostatic potential (ESP) surface analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The ESP map highlights regions of negative potential, which are susceptible to electrophilic attack, and regions of positive potential, which are prone to nucleophilic attack. In a study of a related benzofuran (B130515) derivative, the calculated electrostatic potential showed that negative potential was localized over the furan (B31954) and oxygen molecules, indicating these as likely sites for electrophilic interaction. nih.gov For this compound, an ESP analysis would be expected to show negative potential around the oxygen atom of the furan ring and the nitrogen atom of the amine group, while the hydrogen atoms of the amine group and the region near the bromine atom might exhibit positive potential.

Prediction and Simulation of Spectroscopic Data

Computational methods are increasingly used to predict and simulate spectroscopic data, which can aid in the identification and characterization of new compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods can predict the 1H and 13C NMR chemical shifts of a molecule, providing valuable data for comparison with experimental spectra. The GIAO (Gauge-Including Atomic Orbital) method, often used in conjunction with DFT, is a common approach for calculating NMR parameters. semanticscholar.org For complex molecules, computational prediction can be instrumental in assigning signals and confirming the correct structure. While specific predictions for this compound are not available, the methodology has been successfully applied to a wide range of organic molecules, including furan and its derivatives. globalresearchonline.net

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can be used to compute the harmonic vibrational frequencies of a molecule, which correspond to the peaks observed in its IR and Raman spectra. nih.gov For furan and its derivatives, DFT has been used to calculate and assign the vibrational bands, showing good agreement with experimental data. globalresearchonline.net A similar theoretical analysis of this compound would allow for the prediction of its characteristic IR and Raman signals, aiding in its spectroscopic identification.

Electronic Circular Dichroism (ECD) Calculations

There are no published studies detailing the Electronic Circular Dichroism (ECD) calculations for this compound. Such studies would be instrumental in determining the absolute configuration of chiral derivatives of this compound. Theoretical ECD spectra, typically calculated using time-dependent density functional theory (TD-DFT), provide a powerful tool for correlating the three-dimensional structure of a molecule with its chiroptical properties. However, the scientific literature lacks any such investigation for this particular molecule.

Reaction Mechanism Elucidation and Transition State Modeling

Detailed computational studies on the reaction mechanisms involving this compound, including transition state modeling, are not found in the available literature. Research in this area would provide critical insights into the reactivity of the compound, predicting the most likely pathways for its synthesis or degradation.

Energy Barrier Calculations for Reaction Pathways

No data is available in the scientific literature regarding the energy barrier calculations for any reaction pathways involving this compound. Such calculations are fundamental to understanding reaction kinetics and predicting the feasibility of chemical transformations under various conditions.

Analysis of Substituent Effects on Reactivity

While the influence of substituents on the reactivity of aromatic systems is a well-studied area of physical organic chemistry, a specific computational analysis of the combined effects of the bromo and amino groups on the dibenzofuran scaffold in this compound has not been reported. Such an analysis would typically involve the calculation of various electronic descriptors to quantify how these substituents modulate the electron density and, consequently, the reactivity of the aromatic rings.

Structure-Reactivity and Structure-Property Relationship Studies (excluding QSAR for biological activity)

There are no published structure-reactivity or structure-property relationship studies for this compound based on computational models. These studies would correlate the molecule's computed structural and electronic features with its chemical reactivity and physical properties, such as solubility, melting point, and electronic absorption spectra.

Aromaticity Analysis and Intermolecular Interaction Studies (e.g., π-π Stacking, Hydrogen Bonding)

Specific computational analyses of the aromaticity of the furan and benzene (B151609) rings within this compound are not available. Methods such as the Nucleus-Independent Chemical Shift (NICS) or the Harmonic Oscillator Model of Aromaticity (HOMA) are commonly used for this purpose but have not been applied to this compound in published research. Similarly, detailed computational studies on the potential for intermolecular interactions, such as π-π stacking and hydrogen bonding involving the amino group, have not been conducted for this molecule. These interactions are crucial for understanding the solid-state packing and supramolecular chemistry of the compound.

Potential Applications in Advanced Materials and Organic Synthesis

As a Versatile Intermediate in Complex Organic Synthesis

The structure of 2-Bromodibenzo[b,d]furan-4-amine makes it a potentially valuable intermediate in multi-step organic synthesis. The bromine atom serves as a versatile synthetic handle, primarily for carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions, are standard methods where an aryl bromide is used to build more complex molecular architectures.

The amine group (-NH2) at the 4-position can also be a site for further functionalization. It can be acylated, alkylated, or used as a directing group in subsequent electrophilic aromatic substitution reactions. For instance, the synthesis of complex derivatives like N-(9,9-Dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-4-amine (CAS 1426933-82-5) likely proceeds from a dibenzofuran-4-amine core, highlighting the utility of this amine functional group in building larger, functional molecules. bldpharm.comabcr.comaksci.comarctomsci.com The dual functionality of a reactive bromine atom and a modifiable amine group on a rigid, planar dibenzofuran (B1670420) core makes this compound a promising precursor for a diverse range of complex target molecules.

Building Block for Functional Organic Materials

The dibenzofuran nucleus is a well-established building block for high-performance organic materials due to its rigid, planar structure and high thermal stability, which are conducive to forming stable thin films and facilitating charge transport. biointerfaceresearch.comrsc.org

Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

Dibenzofuran derivatives are widely used in the development of materials for OLEDs and OFETs. The rigid and planar structure of the dibenzofuran core can enhance π-π stacking in the solid state, which is beneficial for charge mobility. The amine group, a strong electron-donating group, and the dibenzofuran unit can be combined to create molecules with high triplet energies, making them suitable as host materials for phosphorescent OLEDs.

Furthermore, the bromine atom on the this compound scaffold allows for the facile introduction of other functional groups through cross-coupling reactions. This enables the tuning of the electronic properties, such as the HOMO/LUMO energy levels, to meet the specific requirements for charge injection and transport layers in OLEDs and OFETs. Complex molecules designed for these applications, such as 2-(8-Bromodibenzo[b,d]furan-4-yl)-4,6-diphenyl-1,3,5-triazine, incorporate the bromo-dibenzofuran structure, underscoring its relevance in the synthesis of advanced electronic materials. ltom.com

Components in Hole Transport Materials (HTMs)

In perovskite solar cells (PSCs) and OLEDs, hole transport materials (HTMs) are critical for efficiently extracting and transporting positive charge carriers (holes). Dibenzofuran-based compounds have been successfully developed as HTMs due to their excellent thermal stability and suitable electronic properties. nih.govresearchgate.net The introduction of an electron-donating amine group, such as in the dibenzofuran-4-amine core, is a common strategy to lower the ionization potential (HOMO level) of a molecule, facilitating hole injection from the adjacent active layer.

Molecular engineering of HTMs often involves creating larger, more complex structures to ensure good film-forming properties and high glass transition temperatures (Tg). The presence of the bromine atom in this compound provides a convenient route to synthesize such larger HTMs via cross-coupling reactions, allowing for the extension of the π-conjugated system. This strategy has been used to create oligomeric and spiro-type HTMs with improved performance. nih.gov The development of complex HTMs like N-(9,9-Dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-4-amine demonstrates that the dibenzofuran-4-amine scaffold is a viable core for high-performance hole transport materials. bldpharm.com

Precursors for Dyes and Pigments

Aromatic amines and their derivatives are fundamental building blocks for a vast array of synthetic dyes and pigments. The amine group in this compound can serve as a chromophore or be diazotized and coupled with other aromatic compounds to form azo dyes. The extended π-system of the dibenzofuran core can contribute to the color and stability of the resulting dye. While research specifically utilizing this compound for dye synthesis is not prominent, related bromo-amino aromatic compounds are key intermediates in the dye industry. The combination of the dibenzofuran heterocycle with the bromo and amino functional groups provides a template that could be explored for creating novel dyes with potentially unique photophysical properties, such as high fluorescence or specific color profiles.

Exploration as Ligands in Catalysis and Coordination Chemistry

Heterocyclic compounds containing nitrogen and oxygen atoms are often explored as ligands for metal catalysts. The amine group and the furan (B31954) oxygen in this compound could potentially act as coordination sites for metal ions. The rigidity of the dibenzofuran backbone could enforce a specific geometry on the resulting metal complex, which can be beneficial for catalytic selectivity. The bromine atom could be further functionalized, for example, by introducing phosphine (B1218219) groups, to create multidentate ligands. While there is no specific literature detailing the use of this compound as a ligand, the synthesis of novel dibenzo[b,d]furan-1H-1,2,4-triazole derivatives for biological applications demonstrates that the dibenzofuran scaffold can be readily incorporated into more complex heterocyclic systems capable of metal coordination. nih.gov

Future Research Directions in Synthetic Methodology and Materials Science

The potential of this compound opens several avenues for future research. A primary focus would be the development of efficient and selective synthetic routes to produce this specific isomer in high purity. Detailed characterization of its photophysical and electrochemical properties would be essential to validate its suitability for the applications discussed.

In materials science, future work could involve incorporating this building block into novel polymers, oligomers, and small molecules for OLEDs, OFETs, and PSCs. Systematic studies could correlate the substitution pattern on the dibenzofuran core with material performance, providing valuable structure-property relationships. Exploration into its use for creating new dyes, pigments, and as a scaffold for catalytic ligands remains a largely untapped area. Further research into the synthesis and applications of multi-substituted dibenzofuran derivatives will likely clarify the specific role and potential of compounds like this compound. rsc.orgresearchgate.net

Q & A

Basic: What are the optimal synthetic routes for 2-Bromodibenzo[b,d]furan-4-amine, and how can reaction conditions be controlled to improve yield?

Answer:
The synthesis of this compound typically involves halogenation and coupling reactions. For example, bromination of dibenzo[b,d]furan precursors using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., light exclusion, inert atmosphere) can yield the brominated derivative. A key methodological approach involves the use of organolithium reagents (e.g., n-BuLi) in anhydrous tetrahydrofuran (THF) at low temperatures (–78°C) to enhance regioselectivity and minimize side reactions . Optimizing equivalents of reagents (e.g., 1.05 eq n-BuLi) and maintaining strict temperature control are critical for achieving high yields (>80%). Post-synthesis purification via column chromatography or recrystallization (using ethanol/water mixtures) is recommended to isolate the pure compound .

Basic: How should researchers characterize the purity and structural integrity of this compound post-synthesis?

Answer:
Characterization requires a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR confirm the aromatic proton environment and bromine substitution pattern. For example, the bromine atom at the 2-position deshields adjacent protons, producing distinct splitting patterns .
  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., m/z 247.087 for [M+H]+^+) and isotopic signature of bromine .
  • Elemental Analysis: Carbon, hydrogen, and nitrogen (CHN) analysis ensures stoichiometric consistency with the molecular formula (C12_{12}H7_{7}BrO) .
  • Melting Point Determination: A sharp melting point (121–122°C) confirms crystallinity and purity .

Advanced: What strategies address contradictions in the compound’s reactivity reported across different studies?

Answer:
Discrepancies in reactivity often arise from variations in substituent effects, solvent polarity, or catalytic systems. For instance:

  • Solvent Effects: Polar aprotic solvents (e.g., DMF) may accelerate nucleophilic aromatic substitution (NAS) at the 4-amine position, while non-polar solvents favor electrophilic bromination at the 2-position .
  • Catalytic Systems: Palladium catalysts (e.g., Pd(PPh3_3)4_4) enable Suzuki-Miyaura coupling of the bromine moiety, but competing side reactions (e.g., dehalogenation) can occur under high-temperature conditions. Systematic screening of catalysts (e.g., Pd2_2(dba)3_3/XPhos) and additives (e.g., Cs2_2CO3_3) is recommended to resolve conflicting reports .
  • Computational Modeling: Density Functional Theory (DFT) studies can predict reactive sites (e.g., electron-deficient positions) and guide experimental design to reconcile contradictions .

Advanced: How does the electronic structure of this compound influence its application in organic electronics?

Answer:
The compound’s fused aromatic system and electron-withdrawing bromine/amine groups make it suitable for:

  • OLED Intermediates: The bromine atom facilitates cross-coupling reactions (e.g., Ullmann, Buchwald-Hartwig) to construct extended π-conjugated systems for emissive layers .
  • Charge Transport Materials: The amine group enhances hole-transport properties, while bromine stabilizes the lowest unoccupied molecular orbital (LUMO) via inductive effects. Electrochemical studies (cyclic voltammetry) reveal a HOMO-LUMO gap of ~3.2 eV, ideal for optoelectronic applications .
  • Thermal Stability: High melting point (121–122°C) and thermal decomposition temperature (>300°C) ensure durability in device fabrication .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of fine particles .
  • Storage: Store in airtight containers under inert gas (N2_2 or Ar) at –20°C to prevent degradation. Label containers with hazard warnings (e.g., "Irritant") .
  • Spill Management: Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid aqueous rinsing to prevent environmental contamination .

Advanced: How can researchers resolve discrepancies in biological activity data for this compound derivatives?

Answer:

  • Dose-Response Studies: Conduct in vitro assays (e.g., MTT for cytotoxicity) across a range of concentrations (1–100 µM) to identify non-linear effects .
  • Metabolic Stability Testing: Use liver microsomes to assess compound degradation, which may explain variability in in vivo efficacy .
  • Structural-Activity Relationship (SAR) Analysis: Compare derivatives (e.g., 4-amine vs. 4-nitro substitutions) to isolate functional groups responsible for activity. For example, the amine group enhances antimicrobial activity, while bromine improves membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.